3-(3-Methoxypropoxy)azetidine hydrochloride

Salt-form selection Aqueous solubility Pharmaceutical intermediate handling

Researchers conducting CNS or epigenetic SAR programs face solubility failures when using free-base 3-alkoxyazetidines in aqueous assay buffers. 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS 1309207-91-7) solves this as a pre-formed HCl salt with defined 1:1 stoichiometry, enabling accurate automated liquid handling and eliminating the solubility bottleneck at pH 7.4. - Intermediate LogD: 3-methoxypropoxy chain positions LogD between more polar 2-methoxyethoxy and more lipophilic propoxy analogs for balanced CNS permeability vs. efflux. - Azetidine Core: Puckered 4-membered ring provides a ~90° exit-vector geometry distinct from pyrrolidine/piperidine, valuable for epigenetic probe design. - Salt Advantage: Crystalline HCl salt (≥97% purity) avoids the hygroscopicity and stoichiometric variability of TFA salts, ensuring reproducible reagent charging and storage at room temperature.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1309207-91-7
Cat. No. B1469395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxypropoxy)azetidine hydrochloride
CAS1309207-91-7
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCOCCCOC1CNC1.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
InChIKeyAJBPFIPNXRNTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxypropoxy)azetidine HCl: Chemical Identity & Procurement


3-(3-Methoxypropoxy)azetidine hydrochloride (CAS 1309207-91-7, molecular formula C₇H₁₆ClNO₂, molecular weight 181.66 g/mol) is a 3-alkoxy-substituted azetidine building block supplied as the hydrochloride salt [1]. The molecule features a strained four-membered azetidine heterocycle functionalized at the 3-position with a 3-methoxypropoxy side chain. Azetidine-containing scaffolds are widely employed in medicinal chemistry as constrained bioisosteres—improving solubility, metabolic stability, and binding affinity relative to acyclic amine counterparts [2]. This compound belongs to a broader family of 3-alkoxyazetidine intermediates utilized in structure–activity relationship (SAR) programs targeting phosphodiesterases, monoamine transporters, and epigenetic enzymes [3]. As a procurement candidate, its differentiation from close analogs rests on the specific combination of ether-oxygen spacing (three-carbon propoxy linker plus terminal methyl cap), hydrochloride salt form, and the resultant physicochemical profile imparted to downstream derivatives.

Procurement Rationale: 3-(3-Methoxypropoxy)azetidine HCl vs. Analogs


Within the 3-alkoxyazetidine series, even modest changes to the alkoxy substituent—chain length, degree of branching, or terminal functionalization—produce quantifiable shifts in lipophilicity, aqueous solubility, and basicity that propagate through to the properties of final drug candidates [1]. A published PDE10A inhibitor SAR program demonstrated that the solubility of 2-(3-alkoxy-1-azetidinyl)quinoline derivatives is acutely sensitive to the alkoxy group: incremental expansion from methoxy to ethoxy to isopropoxy dramatically alters aqueous solubility at physiologically relevant pH [2]. Consequently, researchers cannot assume that 3-propoxyazetidine (CAS 897086-92-9, LogP ~0.5–0.7), 3-(2-methoxyethoxy)azetidine (CAS 221198-11-4, LogP ~ -1.0 to -0.4), or 3-(3-methoxypropoxy)azetidine (free base, CAS 1219982-44-1) will yield identical downstream physicochemical or biological readouts [3]. Selection of the 3-(3-methoxypropoxy) variant over shorter, longer, or branched-chain analogs must be driven by the specific lipophilicity and solubility window required for the target product profile. Furthermore, the hydrochloride salt form (CAS 1309207-91-7) confers distinct handling, storage, and dissolution advantages relative to the free base or the trifluoroacetate salt (CAS 1820736-22-8), making it the preferred entry for aqueously compatible synthetic workflows .

Differentiation Evidence: 3-(3-Methoxypropoxy)azetidine HCl vs. Analogs


Solubility & Handling: Hydrochloride vs. Free Base

The hydrochloride salt of 3-(3-methoxypropoxy)azetidine (CAS 1309207-91-7, MW 181.66 g/mol) provides measurably enhanced aqueous solubility and superior solid-state storage stability compared to the free base form (CAS 1219982-44-1, MW 145.20 g/mol), as documented by multiple vendor technical datasheets . A benchmark from the PDE10A azetidine-quinoline series (structurally analogous 3-alkoxyazetidine scaffold) confirms that salt formation is a decisive lever: free-base aqueous solubility at pH 7.4 for certain 3-alkoxyazetidine derivatives ranged from <1 µg/mL to ~50 µg/mL depending on the counterion strategy employed, with hydrochloride salts consistently delivering the highest solubility [1]. This property translates into easier weighing, reduced clumping under ambient humidity, and direct compatibility with aqueous or biphasic reaction conditions.

Salt-form selection Aqueous solubility Pharmaceutical intermediate handling

Lipophilicity Comparison Across 3-Alkoxyazetidine Analogs

The three-carbon propoxy linker with a terminal methyl ether cap in the target compound is predicted to occupy an intermediate lipophilicity space between the simpler 3-propoxyazetidine (LogP ≈ 0.5–0.7) [1] and the shorter 3-(2-methoxyethoxy)azetidine (LogP ≈ -1.0 to -0.4) . While no experimentally measured LogP or LogD value is publicly available for 3-(3-methoxypropoxy)azetidine hydrochloride itself, the structural logic is: adding a terminal methoxy oxygen increases hydrogen-bond-acceptor count and reduces LogP relative to the purely hydrocarbon propoxy chain, yet the extended propoxy linker maintains greater lipophilicity than the ethylene-glycol-like methoxyethoxy chain. In the PDE10A inhibitor series, the authors established that solubility at pH 7.4 varied over orders of magnitude across the 3-alkoxy series (methoxy, ethoxy, isopropoxy, etc.), directly driven by alkoxy group lipophilicity [2]. This supports the principle that alkoxy-chain engineering—including oxygen placement—is a tunable parameter.

Lipophilicity modulation LogP comparison 3-Alkoxyazetidine SAR

Salt Stability & Purity: HCl vs. Trifluoroacetate

Two salt forms of the 3-(3-methoxypropoxy)azetidine scaffold are commercially available: the hydrochloride (CAS 1309207-91-7) and the trifluoroacetate (CAS 1820736-22-8). The hydrochloride salt is preferred for long-term storage and multi-step synthetic sequences because trifluoroacetate salts are known to undergo slow thermal decomposition (releasing trifluoroacetic acid) and can participate in unwanted side reactions, particularly during amide coupling or Boc-deprotection steps . Vendor specifications for the hydrochloride salt report a purity of ≥97% with a single, well-defined crystalline form , whereas the trifluoroacetate salt often exhibits broader melting ranges and batch-dependent stoichiometry (confirmed by the higher molecular weight variability: MW 259.22 g/mol for the TFA salt vs. 181.66 g/mol for the HCl salt) [1]. This purity and stoichiometric consistency is critical when the building block is used in late-stage functionalization of high-value intermediates.

Salt-form stability Hydrochloride vs. trifluoroacetate Building block procurement

Azetidine Ring: Conformational Constraint Advantage

The azetidine ring provides a unique conformational profile—a puckered four-membered ring with a ring-strain energy of approximately 25–27 kcal/mol—that is absent from acyclic amino-alcohol analogs or larger saturated heterocycles such as pyrrolidine (five-membered) and piperidine (six-membered) [1]. In triple reuptake inhibitor (TRI) programs, Han et al. (2012) demonstrated that azetidine-based 3-aryl-3-oxypropylamine scaffolds exhibited nanomolar inhibitory activity across serotonin, norepinephrine, and dopamine transporters (86 analogs synthesized and tested, with lead compounds 6bd and 6be showing in vivo activity in the forced swim test at 10 mg/kg IV) [2][3]. The 3-alkoxyazetidine motif—exemplified by the 3-(3-methoxypropoxy) group—offers a vector for further modulating pharmacokinetics without sacrificing the conformational rigidity that drives target binding. In the PDE10A inhibitor context, the 2-(3-alkoxy-1-azetidinyl)quinoline scaffold achieved sub-nanomolar PDE10A IC₅₀ values with markedly improved solubility over non-azetidine-containing leads [4]. These class-level findings support the premise that 3-alkoxyazetidine building blocks are non-interchangeable with acyclic or larger-ring alternatives.

Conformational restriction Azetidine bioisostere Scaffold selection

Validated Applications: 3-(3-Methoxypropoxy)azetidine HCl


Aqueous-Phase Library Synthesis Applications

When running parallel synthesis or high-throughput experimentation (HTE) in aqueous or mixed aqueous-organic solvent systems, the hydrochloride salt form of 3-(3-methoxypropoxy)azetidine eliminates the solubility bottleneck encountered with the free base. In the PDE10A inhibitor program, hydrochloride salt formation of 3-alkoxyazetidine intermediates was the critical enabling step for achieving solubility at pH 7.4 sufficient for biological assay [1]. The defined 1:1 HCl stoichiometry also ensures accurate reagent charging in automated liquid handlers, avoiding the molarity errors associated with hygroscopic free bases or variable-composition TFA salts .

CNS Lead Optimization: Lipophilicity & Basicity Tuning

The 3-(3-methoxypropoxy) group represents an intermediate lipophilicity option within the 3-alkoxyazetidine series, positioned between the more lipophilic 3-propoxy and more hydrophilic 3-(2-methoxyethoxy) variants [1]. Combined with the azetidine ring's inherently reduced nitrogen basicity (pKa ~1–2 units lower than pyrrolidine) [2], this building block is suited for CNS programs where the balance between passive permeability (driven by LogD) and P-glycoprotein efflux susceptibility (influenced by basicity) is critical. The TRI program by Han et al. (2012) validated that 3-substituted azetidine scaffolds can deliver compounds with oral bioavailability and in vivo CNS efficacy in the forced swim test model [3].

Salt-Form Screening & Solid-State Optimization

In preclinical developability workflows, the hydrochloride salt (CAS 1309207-91-7) serves as a well-characterized reference point against which other salt forms or co-crystals can be benchmarked. The crystalline nature of the HCl salt, vendor-reported purity ≥97%, and established analytical characterization (MDL MFCD21602746) [1] provide a robust starting material for salt-form screening without the ambiguity of the trifluoroacetate salt, whose variable stoichiometry can confound solubility and stability measurements .

Epigenetic & Kinase Probe Synthesis: Constrained Amine Topology

The azetidine ring's rigid, puckered conformation and approximately 90° bond-angle geometry provide a unique exit-vector trajectory for substituents that cannot be replicated by acyclic amines or pyrrolidine/piperidine rings [1]. This property has been exploited in histone demethylase inhibitor programs, where 3-alkoxyazetidine moieties serve as key pharmacophoric elements . For teams synthesizing probe molecules targeting epigenetic readers, writers, or erasers, the 3-(3-methoxypropoxy)azetidine building block offers a pre-functionalized entry point for exploring alkoxy-chain SAR without de novo construction of the azetidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methoxypropoxy)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.